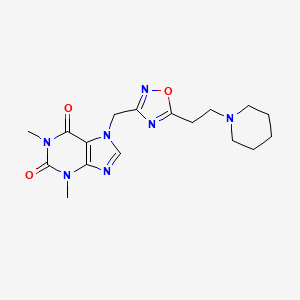
Tetrakis(hydroxymethyl)phosphonium formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(hydroxymethyl)phosphonium formate is an organophosphorus compound that has garnered interest due to its versatile applications in various fields. It is a derivative of tetrakis(hydroxymethyl)phosphonium chloride and is known for its reactivity and utility in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphonium formate can be synthesized through the reaction of tetrakis(hydroxymethyl)phosphonium chloride with formic acid. The reaction typically occurs under mild conditions, with the formic acid acting as both a reactant and a solvent. The process involves the substitution of the chloride ion with the formate ion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reactants and controlled reaction environments are crucial to achieving consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(hydroxymethyl)phosphonium formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the hydroxymethyl groups.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium compounds.
Scientific Research Applications
Tetrakis(hydroxymethyl)phosphonium formate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphorus-containing compounds and as a catalyst in various chemical reactions.
Biology: It is employed in the modification of biomolecules and as a cross-linking agent in the preparation of hydrogels.
Industry: It is used in the textile industry as a flame retardant and in the oil industry as a biocide.
Mechanism of Action
The mechanism of action of tetrakis(hydroxymethyl)phosphonium formate involves its ability to interact with various functional groups. It primarily reacts with amino groups, forming stable phosphonium salts. This interaction can lead to the cross-linking of biomolecules, which is useful in the preparation of hydrogels and other materials. The compound’s reactivity is influenced by the pH of the environment, with optimal activity observed at specific pH levels.
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tris(hydroxymethyl)phosphine
Uniqueness
Tetrakis(hydroxymethyl)phosphonium formate is unique due to its specific reactivity with formate ions, which distinguishes it from other tetrakis(hydroxymethyl)phosphonium compounds. Its ability to form stable phosphonium salts with various functional groups makes it particularly useful in applications requiring strong and stable cross-linking.
Properties
CAS No. |
25151-36-4 |
|---|---|
Molecular Formula |
C5H13O6P |
Molecular Weight |
200.13 g/mol |
IUPAC Name |
tetrakis(hydroxymethyl)phosphanium;formate |
InChI |
InChI=1S/C4H12O4P.CH2O2/c5-1-9(2-6,3-7)4-8;2-1-3/h5-8H,1-4H2;1H,(H,2,3)/q+1;/p-1 |
InChI Key |
KSEKSWYSOJKTGU-UHFFFAOYSA-M |
Canonical SMILES |
C(O)[P+](CO)(CO)CO.C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)







